molecular formula C16H22N4O5 B6495754 ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate CAS No. 1351657-80-1

ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate

Cat. No.: B6495754
CAS No.: 1351657-80-1
M. Wt: 350.37 g/mol
InChI Key: XEJZHFAABYUMFW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N4O5 and its molecular weight is 350.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.15901982 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-cyclopropaneamido-1,3-oxazole-4-amido)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological activity, and potential applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine ring and oxazole moiety, which are known to contribute to various biological activities. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Chemical Formula : C₁₄H₁₈N₄O₃
  • Molecular Weight : Approximately 286.32 g/mol

Synthesis

The synthesis of this compound typically involves the coupling of piperidine derivatives with oxazole intermediates. Various synthetic routes have been explored to enhance yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds containing oxazole and piperidine moieties. For instance, derivatives of oxazoles have shown significant antibacterial activity against various pathogens. The following table summarizes the antibacterial activity of related compounds:

CompoundPathogen TargetedEC50 (µM)Reference
Compound 4a-2Xanthomonas oryzae62.3
Compound 4a-3Xanthomonas axonopodis56.0
Ethyl derivativeE. coli50.0

These studies indicate that compounds with structural similarities to this compound may exhibit promising antibacterial properties.

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of related compounds on cancer cell lines. For example, compounds with similar piperidine and oxazole structures have demonstrated selective cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents.

Case Studies

A notable case study involved the evaluation of a related compound in vivo, which showed significant inhibition of tumor growth in mouse models. The study highlighted the importance of the oxazole moiety in enhancing biological activity:

"The incorporation of oxazole derivatives in piperidine-based compounds significantly increased their efficacy against cancer cell proliferation" .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets leading to disruption of metabolic pathways in pathogens or cancer cells. Further studies are needed to elucidate these mechanisms fully.

Properties

IUPAC Name

ethyl 4-[[2-(cyclopropanecarbonylamino)-1,3-oxazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O5/c1-2-24-16(23)20-7-5-11(6-8-20)17-14(22)12-9-25-15(18-12)19-13(21)10-3-4-10/h9-11H,2-8H2,1H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJZHFAABYUMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.